molecular formula C6H14ClN B1489917 Hex-5-en-2-amine hydrochloride CAS No. 696647-52-6

Hex-5-en-2-amine hydrochloride

Cat. No. B1489917
M. Wt: 135.63 g/mol
InChI Key: NOJKSOUACWEQFU-UHFFFAOYSA-N
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Description

Hex-5-en-2-amine hydrochloride is a chemical compound with the CAS Number: 696647-52-6 . It is a powder form substance .


Molecular Structure Analysis

The molecular weight of Hex-5-en-2-amine hydrochloride is 135.64 .


Physical And Chemical Properties Analysis

Hex-5-en-2-amine hydrochloride is a powder form substance . It is stored at room temperature .

Scientific Research Applications

Catalysis and Hydroformylation Reactions

  • Amines, including structures similar to Hex-5-en-2-amine, are utilized as modifying ligands in hydroformylation reactions, enhancing selectivity and yields. For instance, the hydroformylation of hex-1-ene catalyzed by Rhodium complexes modified with amines demonstrates the critical role of amines in adjusting catalytic activity and selectivity towards aldehyde formation (Trzeciak, 1990).

Amination Reactions

  • The BF3·Et2O-promoted intra- and intermolecular amination and oxygenation of unfunctionalized olefins, including hex-5-ene derivatives, show that amines play a pivotal role in synthesizing nitrogen-containing compounds. This process allows for the efficient synthesis of aminated products, demonstrating the utility of amines in organic synthesis (Yang et al., 2015).

Synthesis of Amino Acid Derivatives

  • Novel methodologies involving the amination of olefins, akin to Hex-5-en-2-amine, have been developed for the synthesis of amino acid derivatives, providing valuable building blocks in medicinal chemistry. This highlights the importance of amines in the synthesis of biologically relevant molecules (Stadler, 2015).

Polymerization Catalysts

  • Research on zirconium complexes of amine ligands has revealed remarkable reactivity in the polymerization of hex-1-ene, indicating the potential of amines in catalyzing polymer formation. The presence of an extra donor arm in the amine ligands significantly enhances polymerization activity, showcasing the utility of amines in developing new polymeric materials (Tshuva et al., 2000).

Safety And Hazards

The safety information for Hex-5-en-2-amine hydrochloride includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

hex-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-4-5-6(2)7;/h3,6H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJKSOUACWEQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-en-2-amine hydrochloride

CAS RN

696647-52-6
Record name 5-Hexen-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696647-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name hex-5-en-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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